molecular formula C12H12BrNO4 B8396741 Ethyl [(2-acetyl-4-bromophenyl)amino](oxo)acetate

Ethyl [(2-acetyl-4-bromophenyl)amino](oxo)acetate

Cat. No. B8396741
M. Wt: 314.13 g/mol
InChI Key: FJJYJRKWHRHIII-UHFFFAOYSA-N
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Patent
US07960552B2

Procedure details

Ammonium acetate (400.0 mg, 5.19 mmol) was added to ethyl[(2-acetyl-4-bromophenyl)amino](oxo)acetate (163.0 mg, 518.9 μmol) in acetic acid (5.2 mL) at room temperature and the reaction was heated at reflux for 19 hours. The reaction mixture was concentrated, then water was added, and the solution was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography eluting with 2:3 ethyl acetate:hexanes to give 75.5 mg (49%) of ethyl 6-bromo-4-methyl-2-quinazolinecarboxylate as a solid. 1H NMR (400 MHz, d6-DMSO): δ 8.63 (d, J=2 Hz, 1H), 8.21 (dd, J=9, 2 Hz, 1H), 8.07 (d, J=9 Hz, 1H), 4.41 (q, J=7 Hz, 2H), 2.97 (s, 3H), 1.35 (t, J=7 Hz, 3H). ESI-LCMS m/z 295 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+:5].[CH2:6]([O:8][C:9](=[O:23])[C:10]([NH:12][C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][C:14]=1[C:20](=O)[CH3:21])=O)[CH3:7]>C(O)(=O)C>[Br:19][C:16]1[CH:15]=[C:14]2[C:13](=[CH:18][CH:17]=1)[N:12]=[C:10]([C:9]([O:8][CH2:6][CH3:7])=[O:23])[N:5]=[C:20]2[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
163 mg
Type
reactant
Smiles
C(C)OC(C(=O)NC1=C(C=C(C=C1)Br)C(C)=O)=O
Name
Quantity
5.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 hours
Duration
19 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 2:3 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC(=NC2=CC1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 75.5 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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